molecular formula C10H10F2O3 B14066114 1-(4-(Difluoromethoxy)-2-hydroxyphenyl)propan-2-one

1-(4-(Difluoromethoxy)-2-hydroxyphenyl)propan-2-one

Cat. No.: B14066114
M. Wt: 216.18 g/mol
InChI Key: CGGINSZMZHARLA-UHFFFAOYSA-N
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Description

1-(4-(Difluoromethoxy)-2-hydroxyphenyl)propan-2-one is an organic compound with the molecular formula C10H10F2O3 This compound is characterized by the presence of a difluoromethoxy group and a hydroxyphenyl group attached to a propan-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Difluoromethoxy)-2-hydroxyphenyl)propan-2-one typically involves the reaction of 4-(difluoromethoxy)-2-hydroxybenzaldehyde with a suitable ketone precursor under specific conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and distillation to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Difluoromethoxy)-2-hydroxyphenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration, respectively.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1-(4-(Difluoromethoxy)-2-hydroxyphenyl)propan-2-one has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(Difluoromethoxy)-2-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. Detailed studies on its mechanism of action are essential to understand its potential effects and applications.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Hydroxy-3-methoxyphenyl)propan-2-one: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    1-(4-Hydroxyphenyl)propan-2-one: Lacks the difluoromethoxy group, making it less reactive in certain chemical reactions.

Uniqueness

1-(4-(Difluoromethoxy)-2-hydroxyphenyl)propan-2-one is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H10F2O3

Molecular Weight

216.18 g/mol

IUPAC Name

1-[4-(difluoromethoxy)-2-hydroxyphenyl]propan-2-one

InChI

InChI=1S/C10H10F2O3/c1-6(13)4-7-2-3-8(5-9(7)14)15-10(11)12/h2-3,5,10,14H,4H2,1H3

InChI Key

CGGINSZMZHARLA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)OC(F)F)O

Origin of Product

United States

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